N-Acetyl Semax Amidate Exhibits Prolonged Stability in Blood Plasma Compared to Unmodified Semax
N-terminal acetylation of Semax significantly increases resistance to enzymatic degradation in blood plasma. Quantitative data shows that N-Acetyl Semax Amidate withstands degradation 30 minutes longer than unmodified Semax in plasma [1]. This directly addresses a key limitation of Semax and provides a measurable advantage in studies requiring sustained peptide exposure.
| Evidence Dimension | Duration of stability in blood plasma |
|---|---|
| Target Compound Data | Remains intact for 30 minutes longer than Semax |
| Comparator Or Baseline | Unmodified Semax (baseline degradation time not specified, but difference is 30 minutes) |
| Quantified Difference | +30 minutes of resistance to degradation |
| Conditions | In vitro blood plasma incubation |
Why This Matters
This quantifiable increase in plasma stability enables longer-term experiments and more reliable in vivo applications, justifying the selection of N-Acetyl Semax Amidate over unmodified Semax for research requiring sustained bioavailability.
- [1] Shevchenko, K. V., Nagaev, I. I., Alfeeva, L. I., Andreeva, L. A., Kamenskiĭ, A. A., & Myasoedov, N. F. (2019). Acetylation of the N-terminus of Semax enhances its stability and resistance to proteolysis in biological fluids. Pharmaceutical Chemistry Journal, 53(1), 10-15. View Source
